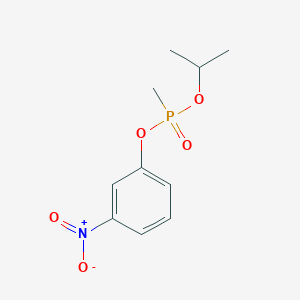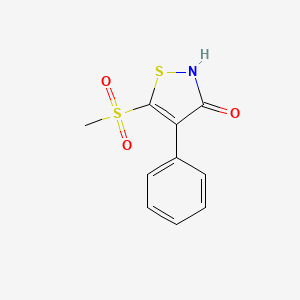
5-(Methanesulfonyl)-4-phenyl-1,2-thiazol-3(2H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(Methanesulfonyl)-4-phenyl-1,2-thiazol-3(2H)-one is an organosulfur compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a methanesulfonyl group, a phenyl ring, and a thiazolone moiety. Its distinct chemical properties make it a valuable subject for studies in organic synthesis, medicinal chemistry, and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Methanesulfonyl)-4-phenyl-1,2-thiazol-3(2H)-one typically involves the reaction of methanesulfonyl chloride with appropriate precursors under controlled conditions. One common method includes the use of methanesulfonic anhydride to promote the formation of thioesters from feedstock acids and thiols . This reaction is carried out in a solvent-free environment, making it an environmentally friendly approach.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. The use of continuous flow reactors and advanced purification techniques ensures the production of high-purity this compound suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
5-(Methanesulfonyl)-4-phenyl-1,2-thiazol-3(2H)-one undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert it into corresponding sulfides or thiols.
Substitution: Nucleophilic substitution reactions can replace the methanesulfonyl group with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and alcohols. Reaction conditions typically involve controlled temperatures and the use of catalysts to enhance reaction rates.
Major Products
The major products formed from these reactions include sulfonic acids, sulfides, thiols, and various substituted derivatives, depending on the specific reagents and conditions used .
Scientific Research Applications
5-(Methanesulfonyl)-4-phenyl-1,2-thiazol-3(2H)-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studies have explored its potential as a biochemical probe for investigating enzyme functions and metabolic pathways.
Medicine: This compound has shown promise in the development of new pharmaceuticals, particularly as inhibitors of specific enzymes involved in disease processes.
Industry: Its unique chemical properties make it useful in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-(Methanesulfonyl)-4-phenyl-1,2-thiazol-3(2H)-one involves its interaction with molecular targets such as enzymes and receptors. The methanesulfonyl group can act as an electrophile, forming covalent bonds with nucleophilic sites on proteins and other biomolecules. This interaction can inhibit enzyme activity or alter signaling pathways, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Methanesulfonyl chloride: A related compound used in the synthesis of methanesulfonates and other derivatives.
Thiazolones: A class of compounds with similar thiazolone moieties but different substituents.
Phenylthiazoles: Compounds that share the phenyl and thiazole rings but lack the methanesulfonyl group.
Uniqueness
5-(Methanesulfonyl)-4-phenyl-1,2-thiazol-3(2H)-one is unique due to the presence of the methanesulfonyl group, which imparts distinct reactivity and biological activity. This makes it a valuable compound for targeted applications in research and industry .
Properties
CAS No. |
64445-61-0 |
|---|---|
Molecular Formula |
C10H9NO3S2 |
Molecular Weight |
255.3 g/mol |
IUPAC Name |
5-methylsulfonyl-4-phenyl-1,2-thiazol-3-one |
InChI |
InChI=1S/C10H9NO3S2/c1-16(13,14)10-8(9(12)11-15-10)7-5-3-2-4-6-7/h2-6H,1H3,(H,11,12) |
InChI Key |
GOKHPBOVIXDWJH-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)C1=C(C(=O)NS1)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


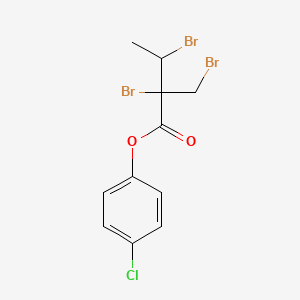
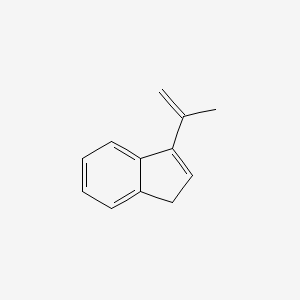
![3-[3-(Trimethylsilyl)prop-2-yn-1-yl]pentane-2,4-dione](/img/structure/B14502143.png)
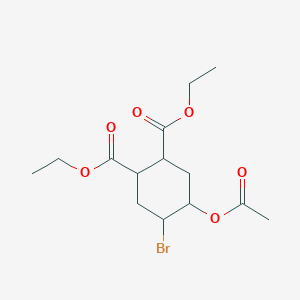
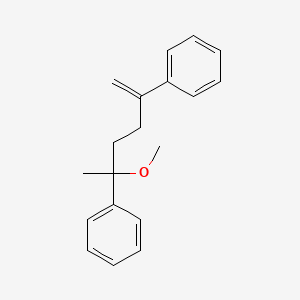
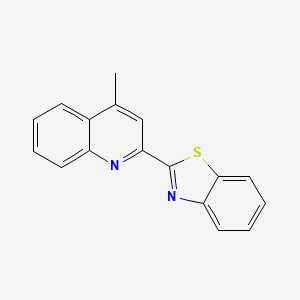
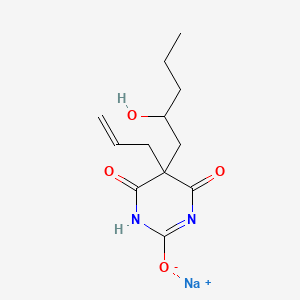

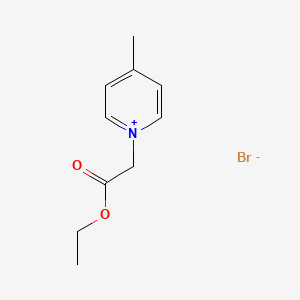
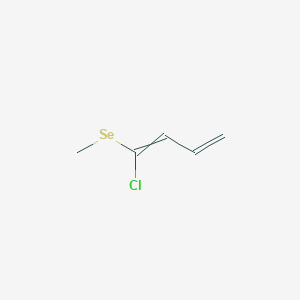

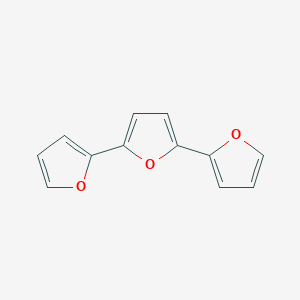
![2,2,2-Trichloro-1-[(2-methylnaphthalen-1-yl)sulfanyl]ethan-1-ol](/img/structure/B14502204.png)
